molecular formula C4H9NO3 B1297877 ethyl N-methoxycarbamate CAS No. 3871-28-1

ethyl N-methoxycarbamate

Cat. No.: B1297877
CAS No.: 3871-28-1
M. Wt: 119.12 g/mol
InChI Key: YBURKGRQNJPCSW-UHFFFAOYSA-N
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Description

Ethyl N-methoxycarbamate is an organic compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-methoxycarbamate can be synthesized through the reaction of O-methylhydroxylamine with ethyl cyanoformate . The reaction typically involves the following steps:

    Reactants: O-methylhydroxylamine and ethyl cyanoformate.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

    Purification: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reactants and conditions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-methoxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into simpler carbamate derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under controlled conditions.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Simpler carbamate derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-methoxycarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-methoxycarbamate involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or pathways, leading to the desired chemical or biological effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-methoxycarbamate can be compared with other carbamate esters such as ethyl N-methylcarbamate and ethyl carbamate:

    Ethyl N-methylcarbamate: Similar in structure but with a methyl group instead of a methoxy group. It has different reactivity and applications.

    Ethyl carbamate: Lacks the methoxy group, leading to distinct chemical properties and uses.

Uniqueness: this compound’s unique methoxy group imparts specific reactivity and properties, making it valuable in certain chemical and industrial processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl N-methoxycarbamate, and what purity benchmarks should be achieved for research applications?

this compound can be synthesized via carbamate-forming reactions, such as the reaction of methoxyamine with ethyl chloroformate in anhydrous conditions. A patent for a structurally similar N-methoxycarbamate derivative highlights the use of controlled stoichiometry and inert atmospheres to minimize side reactions . Purification typically involves recrystallization or column chromatography, with purity assessed via HPLC (>98% purity) and corroborated by elemental analysis (C, H, N within ±0.3% of theoretical values).

Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?

Key techniques include:

  • NMR : 1^1H NMR should show peaks for the ethoxy group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methoxy group (δ 3.3–3.5 ppm, singlet). 13^{13}C NMR confirms the carbamate carbonyl (δ 155–160 ppm).
  • IR : A strong C=O stretch near 1700–1750 cm1^{-1} and N-H stretch (if present) near 3300 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z 119 (molecular weight: 119.119 g/mol) .

Q. How should researchers handle this compound given limited toxicological data?

While specific toxicity data for this compound is scarce, analogous carbamates (e.g., 4-nitrophenyl N-methoxycarbamate) are classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS . Recommended precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods.
  • Avoidance of skin/eye contact; immediate washing with water if exposed .
  • Storage in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved when designing reaction systems with this compound?

Conduct systematic solubility studies using standardized protocols:

  • Test in polar (water, methanol) and non-polar solvents (hexane, DCM) at 25°C and 50°C.
  • Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (if chromophores are present).
  • Cross-validate results with computational solubility parameters (e.g., Hansen solubility parameters) .

Q. What analytical strategies are recommended for detecting decomposition products of this compound under different storage conditions?

Use accelerated stability testing (e.g., ICH Q1A guidelines):

  • Stress Conditions : Heat (40–60°C), humidity (75% RH), and UV light.
  • Analysis : LC-MS/MS to identify hydrolyzed products (e.g., methoxyamine, ethyl carbonate) or oxidized derivatives.
  • Quantification : Monitor parent compound degradation via calibrated HPLC .

Q. How does the electron-withdrawing methoxy group influence the reactivity of this compound compared to other carbamates?

The methoxy group increases electrophilicity at the carbamate carbonyl, enhancing susceptibility to nucleophilic attack. Comparative studies can include:

  • Kinetic Analysis : Measure reaction rates with nucleophiles (e.g., amines) versus unsubstituted carbamates.
  • Computational Modeling : DFT calculations to compare charge distribution (e.g., Natural Bond Orbital analysis) .

Q. What statistical methods are appropriate for addressing variability in bioactivity assays involving this compound derivatives?

Apply robust experimental design and analysis:

  • Randomization and Blinding : Minimize bias in bioactivity assessments .
  • Multivariate Regression : Correlate structural modifications (e.g., substituent electronegativity) with activity.
  • Power Analysis : Ensure sufficient sample size (n ≥ 3 replicates) to detect significant effects (α = 0.05, power ≥ 80%) .

Properties

IUPAC Name

ethyl N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3-8-4(6)5-7-2/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBURKGRQNJPCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192005
Record name Carbamic acid, methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3871-28-1
Record name Carbamic acid, methoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl N-methoxycarbamate
ethyl N-methoxycarbamate
Reactant of Route 3
ethyl N-methoxycarbamate
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Reactant of Route 6
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